molecular formula C17H13NO6 B3025028 2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 356574-17-9

2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No. B3025028
CAS RN: 356574-17-9
M. Wt: 327.29 g/mol
InChI Key: WKLYWDNMSBCVOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,5-Dimethoxyphenylacetic acid” is a compound that has a molecular formula of C10H12O4 . It’s a derivative of phenylacetic acid, where the phenyl group is substituted at positions 2 and 5 by methoxy groups .


Synthesis Analysis

While specific synthesis methods for “2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid” were not found, there are related compounds with documented synthesis methods. For instance, the synthesis of “2,5-dimethoxyphenethylamine”, an important pharmaceutical intermediate, involves a sequence of reactions starting from “1,4-dimethoxy benzene” and "chloracetyl chloride" .


Molecular Structure Analysis

The molecular structure of “2,5-Dimethoxyphenylacetic acid” consists of a benzene ring with two methoxy groups attached at positions 2 and 5, and an acetic acid group attached at position 1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,5-Dimethoxyphenylacetic acid” include an average mass of 196.200 Da and a monoisotopic mass of 196.073563 Da .

Scientific Research Applications

Synthesis and Characterization of New Diacid Monomers and Poly (Ester-Imide)s

A study focused on the synthesis of two dicarboxylic acids, one of which is structurally related to 2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, by reacting pyromellitic anhydride with diamine. The resulting diacid monomers were characterized by FTIR and 1H-NMR spectroscopy. Further, a series of new poly (ester-imide)s were synthesized from these diacids and aromatic diols, exhibiting excellent solubility in polar aprotic solvents due to flexible groups in the polymer backbone. These polymers also demonstrated good thermal stability, with a 10% weight loss occurring at temperatures between 700 to 800°C (Kamel, Mutar, & Khlewee, 2019).

New Organosoluble Aromatic Poly(Esterimide)s with Pendent Pentadecyl Chains

Another research explored the synthesis of a new diimide dicarboxylic acid featuring preformed imide rings and pentadecyl chain. This study aimed to create new aromatic poly(esterimide)s (PEIs) by polycondensation of the synthesized acid with commercially available bisphenols. The resulting PEIs were characterized by inherent viscosities, solubility in organic solvents, and thermal stability. The study found that PEIs containing pendent pentadecyl chains could be dissolved in various organic solvents, and they formed tough, transparent, and flexible films from chloroform solutions. The thermal stability of these PEIs was also noted, with a 10% weight loss temperature range of 450–470°C, indicating good thermal stability (Sadavarte, Patil, Avadhani, & Wadgaonkar, 2013).

Synthesis, In-vitro, In-vivo Evaluation, and Molecular Docking of Anti-inflammatory Agents

A series of novel compounds were synthesized, incorporating 2-(1,3-dioxoisoindolin-2-yl) acetamido) and evaluated for their anti-inflammatory properties using both in vitro and in vivo models. The study also included ulcerogenic toxicity tests for selected compounds, revealing promising anti-inflammatory activity across the models. Molecular docking studies were conducted to assess the binding affinity towards human serum albumin, further elucidating the potential therapeutic applications of these compounds (Nikalje, Hirani, & Nawle, 2015).

Safety and Hazards

While specific safety and hazards data for “2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid” were not found, it’s important to handle all chemicals with appropriate safety measures. For instance, “Benzamide” is known to cause serious eye damage and requires appropriate personal protective equipment during handling .

properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO6/c1-23-10-4-6-14(24-2)13(8-10)18-15(19)11-5-3-9(17(21)22)7-12(11)16(18)20/h3-8H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLYWDNMSBCVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Reactant of Route 4
2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Reactant of Route 5
2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Reactant of Route 6
2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.